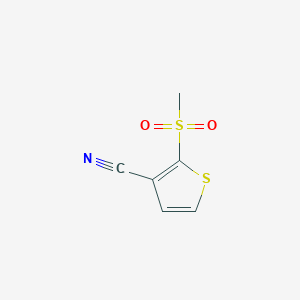![molecular formula C13H20O2 B2520179 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol CAS No. 1523303-48-1](/img/structure/B2520179.png)
1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C13H20O2 It is characterized by the presence of a phenyl ring substituted with a pentan-3-yloxy group and an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol typically involves the reaction of 4-hydroxyacetophenone with 3-pentanol in the presence of an acid catalyst. The reaction proceeds through an etherification process where the hydroxyl group of 4-hydroxyacetophenone reacts with the alcohol group of 3-pentanol to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The phenyl ring can undergo reduction reactions to form cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of 1-[4-(Pentan-3-yloxy)phenyl]ethanone or 1-[4-(Pentan-3-yloxy)phenyl]ethanoic acid.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol can be compared with other similar compounds such as:
- 1-[4-(Butan-2-yloxy)phenyl]ethan-1-ol
- 1-[4-(Hexan-4-yloxy)phenyl]ethan-1-ol
- 1-[4-(Propyl)phenyl]ethan-1-ol
These compounds share structural similarities but differ in the length and branching of the alkyl chain attached to the phenyl ring. The uniqueness of this compound lies in its specific alkyl chain configuration, which may influence its chemical properties and applications.
Properties
IUPAC Name |
1-(4-pentan-3-yloxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-4-12(5-2)15-13-8-6-11(7-9-13)10(3)14/h6-10,12,14H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFUNGQGERAUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![Ethyl 4-methoxy-3-[({[(2-methoxybenzyl)oxy]imino}methyl)amino]thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2520100.png)
![N-(4-ethoxyphenyl)-6-(3-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2520102.png)
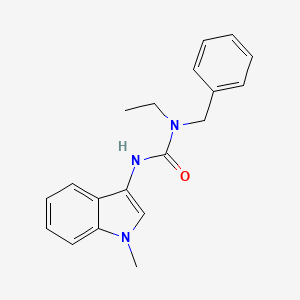
![6-methyl-N-(4-methylbenzyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2520104.png)

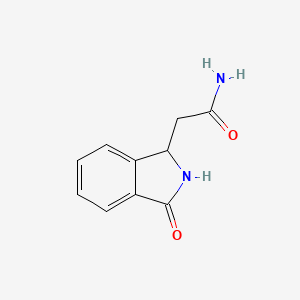
![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2520109.png)
![2-Amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2520110.png)
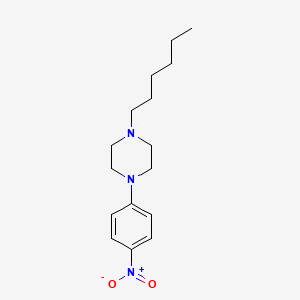
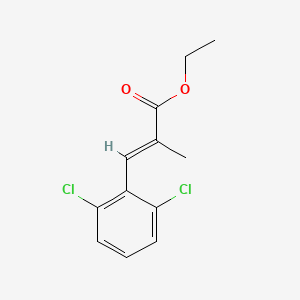
![3-(Benzenesulfonyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]quinoline](/img/structure/B2520113.png)
